molecular formula C13H10Cl2N2O B5534942 2,5-dichloro-N-(3-pyridinylmethyl)benzamide

2,5-dichloro-N-(3-pyridinylmethyl)benzamide

Cat. No. B5534942
M. Wt: 281.13 g/mol
InChI Key: LLGJSSOJVXVCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-dichloro-N-(3-pyridinylmethyl)benzamide often involves multistep reactions, including the use of thiocyanate, benzoyl chloride, and aminopyridine derivatives. For example, a synthesis process was described where N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process typically includes cyclization steps facilitated by oxidizing agents, such as copper(II) chloride, leading to the formation of complex cyclic systems (Adhami et al., 2014).

Molecular Structure Analysis

X-ray crystallography is often employed to determine the molecular structure of synthesized compounds. The crystal structure analysis can reveal the positions of atoms, bond lengths, bond angles, and dihedral angles, providing a clear depiction of the molecule's 3D configuration. For instance, the study by Artheswari et al. (2019) on a N-(pyridin-2-ylmethyl)benzamide derivative highlighted the orientation differences between the pyridine and benzene rings within the molecule, indicating the flexibility and potential interactions of the molecule based on its structural conformation (Artheswari et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds like 2,5-dichloro-N-(3-pyridinylmethyl)benzamide can vary widely, depending on the functional groups present and the reaction conditions. These compounds can undergo reactions typical for amides and halogenated aromatics, including nucleophilic substitution, cyclization, and coordination with metals to form complexes. The study by Adhami et al. (2014) demonstrated the formation of copper(II) complexes through the coordination of newly synthesized ligands, showing the chemical versatility of such compounds (Adhami et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are influenced by the molecular structure, intermolecular forces, and the presence of functional groups. For example, the polymorphism study by Yanagi et al. (2000) on a similar benzamide compound showcased how different crystalline forms could exhibit unique thermal behaviors, highlighting the importance of physical property analysis in the development and characterization of new compounds (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are determined by the compound's molecular structure. Studies on benzamide derivatives and their complexes have revealed significant insights into their chemical behavior, such as the reactivity towards various reagents, stability under different conditions, and the potential for complex formation. The research by Adhami et al. (2014) on the cytotoxic activity of benzamide derivatives and their copper(II) complexes underlines the importance of chemical properties in understanding the compound's potential applications and interactions (Adhami et al., 2014).

Mechanism of Action

The mechanism of action of benzamides would depend on their specific structure and the context in which they are used. For example, some benzamides are used as inhibitors of certain enzymes .

Safety and Hazards

Benzamides can pose various safety hazards, depending on their specific structure. Some benzamides may be harmful if swallowed or inhaled, and may cause eye or skin irritation . Always refer to the specific safety data sheet for the compound .

Future Directions

The future directions for research on benzamides would depend on their specific applications. They are used in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGJSSOJVXVCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide

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